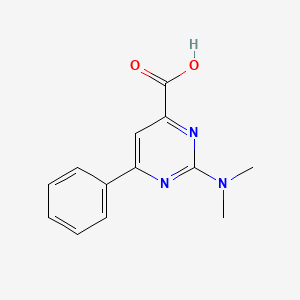

2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid

Description

2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4, a dimethylamino group at position 2, and a phenyl substituent at position 6. The phenyl group contributes to aromatic stacking, which may influence binding to biological targets. This compound is structurally distinct from other pyrimidine-4-carboxylic acid derivatives due to its unique substitution pattern, positioning it as a candidate for applications in medicinal chemistry and drug development .

Propriétés

IUPAC Name |

2-(dimethylamino)-6-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-16(2)13-14-10(8-11(15-13)12(17)18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNOHEQJJUWMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4,6-trichloropyrimidine with dimethylamine and phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The resulting intermediate is then hydrolyzed to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents is tailored to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Pyrimidine derivatives, including 2-(dimethylamino)-6-phenylpyrimidine-4-carboxylic acid, have been extensively studied for their anticancer properties. Research indicates that compounds with pyrimidine cores can inhibit various cancer cell lines. For instance, a study highlighted the synthesis of pyrimidine derivatives that exhibited significant activity against breast, ovarian, and lung cancers, suggesting that modifications to the pyrimidine structure can enhance efficacy against specific cancer types .

Antitubercular Activity

Recent investigations have identified 6-dialkylaminopyrimidine carboxamide series as promising candidates for treating tuberculosis (TB). These compounds demonstrated potent activity against Mycobacterium tuberculosis strains without cross-resistance to conventional TB drugs. The mechanism of action appears to be novel, targeting specific proteins within the bacterial cells . The SAR studies revealed that modifications in the pyrimidine structure significantly influenced the antitubercular activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(dimethylamino)-6-phenylpyrimidine-4-carboxylic acid is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : Variations in the dimethylamino group and phenyl substituents have been shown to affect solubility and potency against cancer cell lines.

- Core Modifications : Alterations in the pyrimidine ring (e.g., introducing halogens or other functional groups) can enhance selectivity for specific receptors or enzymes involved in disease pathways .

Anticancer Studies

A notable study evaluated a series of pyrimidine derivatives, including 2-(dimethylamino)-6-phenylpyrimidine-4-carboxylic acid, against various cancer types. The results indicated that certain modifications led to improved selectivity and reduced toxicity towards normal cells, making them suitable candidates for further development in cancer therapy .

Antitubercular Activity

In a study focused on antitubercular compounds, a series derived from 6-dialkylaminopyrimidine carboxamide was prioritized based on their activity against clinical strains of Mtb. These compounds were found to possess a unique mechanism of action, which was confirmed through chemoproteomic analysis . The findings suggest that further exploration of this compound could lead to effective treatments for TB.

Data Table: Summary of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer | Pyrimidine derivatives | Significant activity against multiple cancer types |

| Antitubercular | 6-Dialkylaminopyrimidine carboxamides | Potent against Mtb strains without cross-resistance |

| Structure Optimization | SAR studies | Modifications enhance selectivity and potency |

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid and related pyrimidine-4-carboxylic acid derivatives:

Structural and Functional Insights

Substituent Effects on Bioactivity: The dimethylamino group in the target compound provides a tertiary amine that may interact with acidic residues in protein targets (e.g., via hydrogen bonding or ionic interactions), as observed in molecular docking studies of similar dimethylamino-containing compounds . Hydroxy groups () improve solubility and hydrogen-bonding capacity but may limit blood-brain barrier permeability .

Aromatic vs. Aliphatic Substituents :

- The phenyl group at position 6 in the target compound enables π-π stacking with aromatic residues in enzymes or receptors, a feature absent in methyl- or cyclopropyl-substituted analogs .

- Pyridinyl () introduces a heteroaromatic ring, which can modulate electronic properties and binding specificity .

Carboxylic Acid vs. Ester Derivatives :

- The carboxylic acid group in the target compound allows direct interaction with basic residues (e.g., lysine, arginine) in proteins, whereas ethyl esters () act as prodrugs, requiring hydrolysis for activation .

Research Findings

- Molecular Docking: Dimethylamino-substituted compounds, such as 2-[4-(dimethylamino)phenyl] analogs, have demonstrated superior binding affinity to therapeutic targets (e.g., 1.5× higher than furosemide in diuretic activity) .

Activité Biologique

2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of 2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid can be represented as follows:

This compound features a dimethylamino group, a phenyl ring, and a carboxylic acid functional group, which contribute to its biological activity.

The biological activity of 2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways. For instance, it has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle and has implications for cancer therapy .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, some analogs have demonstrated potent inhibition against cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM . The ability of these compounds to induce apoptosis in cancer cells further highlights their therapeutic potential.

Anti-inflammatory Effects

Research also suggests that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation. In vitro assays have shown that specific compounds derived from this class exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a promising avenue for developing new anti-inflammatory agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies involving 6-dialkylaminopyrimidine carboxamides have indicated effectiveness against Mycobacterium tuberculosis without cross-resistance to conventional antituberculosis drugs, suggesting a novel mechanism of action . This opens possibilities for further exploration in treating bacterial infections.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid is crucial for optimizing its biological activity. Modifications to the pyrimidine core or substituents can significantly influence potency and selectivity against various targets. For example, variations in the dimethylamino group or phenyl substitutions have been shown to alter the inhibitory effects on CDK enzymes .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Range (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.87 - 12.91 | |

| MDA-MB-231 | 1.75 - 9.46 | ||

| Anti-inflammatory | COX-2 | 0.04 | |

| Antimicrobial | Mycobacterium tuberculosis | Not specified |

Case Studies

- Anticancer Study : A series of pyrimidine derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. The study revealed that modifications at the C6 position significantly enhanced potency against CDK2, with some compounds achieving low nanomolar IC50 values .

- Anti-inflammatory Research : In a comparative study with standard anti-inflammatory drugs, several derivatives showed comparable or superior inhibition of COX enzymes, suggesting their potential as new therapeutic agents for inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(Dimethylamino)-6-phenylpyrimidine-4-carboxylic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a substituted phenylaldehyde (e.g., benzaldehyde derivatives) with aminopyrimidine precursors.

- Step 2 : Cyclization under catalytic conditions (e.g., palladium or copper catalysts) to form the pyrimidine core .

- Step 3 : Functional group modifications, such as dimethylamino group introduction via reductive amination or alkylation, followed by carboxylation to yield the carboxylic acid moiety. Solvents like DMF or toluene are commonly used, with reaction temperatures optimized between 80–120°C .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR to confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3)2) and aromatic protons (δ ~7.2–8.5 ppm for the phenyl and pyrimidine rings) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C13H14N4O2; theoretical MW: 282.28 g/mol).

- HPLC : To assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in biological research?

- Enzyme Inhibition Studies : Used as a scaffold to target kinases or dehydrogenases due to its pyrimidine core and hydrogen-bonding capabilities .

- Cellular Assays : Investigated for modulating apoptosis or metabolic pathways, with dose-response curves (IC50) typically measured in µM ranges .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Catalyst Screening : Compare Pd(OAc)2 vs. CuI for cyclization efficiency; Pd often provides higher yields but requires inert atmospheres .

- Solvent Effects : Replace DMF with toluene to reduce side reactions (e.g., dimethylamine byproducts) .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

Q. How should researchers address contradictory biological activity data across studies?

- Purity Validation : Re-analyze batches via HPLC-MS to rule out impurities (e.g., residual catalysts or unreacted intermediates) .

- Assay Reproducibility : Test in multiple cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

- Stereochemical Considerations : Ensure enantiomeric purity if chiral centers exist; improper stereochemistry can lead to false activity results .

Q. What strategies are effective for derivatizing this compound to enhance its pharmacological properties?

- Carboxylic Acid Modifications : Esterification or amide formation to improve membrane permeability .

- Phenyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance target binding affinity .

- Dimethylamino Replacement : Test alternative amines (e.g., pyrrolidino or piperazino groups) to reduce off-target interactions .

Q. How can computational methods guide the design of analogs with improved selectivity?

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using PyMOL or AutoDock to identify key binding residues.

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to predict optimal modifications .

Data Contradiction and Resolution

Q. Discrepancies in reported IC50 values across studies: What factors contribute?

- Assay Conditions : Variability in ATP concentrations (kinase assays) or serum content (cell-based assays) can alter results .

- Compound Stability : Check for degradation under assay conditions (e.g., pH 7.4 buffer vs. acidic lysosomes) via stability-indicating HPLC .

Q. How to validate the compound’s mechanism of action when conflicting pathways are proposed?

- Genetic Knockdown : Use siRNA or CRISPR to silence suspected targets and measure activity loss .

- Biochemical Profiling : Screen against a panel of 100+ kinases/enzymes to identify off-target effects (e.g., Eurofins KinaseProfiler service) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.